molecular formula C22H18ClNO2 B15210393 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-64-9

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole

Cat. No.: B15210393
CAS No.: 89249-64-9
M. Wt: 363.8 g/mol
InChI Key: OYHIWURFRHHWEV-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole is a synthetic organic compound belonging to the 4,5-dihydroisoxazole class, also known as isoxazolines. This class of compounds has garnered significant interest in medicinal chemistry research due to its potential as a core scaffold for developing novel immunomodulatory and anti-inflammatory agents. Compounds with the 4,5-dihydroisoxazole structure have been demonstrated to effectively decrease the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from activated immune cells . The research value of this chemotype extends to the modulation of critical inflammatory signaling pathways. Related dihydroisoxazole derivatives have been shown to diminish the levels of cyclooxygenase-2 (COX-2), leading to a subsequent inhibition of prostaglandin E2 (PGE2) production . Furthermore, they can compromise the translocation of the late-stage inflammatory mediator HMGB1 from the nucleus to the cytoplasm and prevent the nuclear translocation of the central transcription factor NF-κB, a master regulator of inflammation . The mechanism of action also involves inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which positions this class of compounds as valuable tools for interrogating complex immune signaling networks . The specific substitution pattern on 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole—featuring a benzhydryl group at the 3-position and a 4-chlorophenoxy group at the 5-position—suggests it is designed to optimize molecular interactions with specific biological targets, potentially leading to enhanced potency or selectivity in pre-clinical research models. This compound is offered exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

89249-64-9

Molecular Formula

C22H18ClNO2

Molecular Weight

363.8 g/mol

IUPAC Name

3-benzhydryl-5-(4-chlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H18ClNO2/c23-18-11-13-19(14-12-18)25-21-15-20(24-26-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2

InChI Key

OYHIWURFRHHWEV-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting with the preparation of the benzhydryl and chlorophenoxy precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the dihydroisoxazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles under suitable conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents Biological Activity Synthesis Yield Key Features
3-Benzhydryl-5-(4-chlorophenoxy)-dihydroisoxazole Benzhydryl, 4-chlorophenoxy Hypothesized anti-inflammatory N/A High lipophilicity, ether linkage
DIC 3-Chlorophenyl, 4-pyridyl Anti-inflammatory 46% Pyridyl enhances solubility
[3-(4-Chlorophenyl)-...] 4-Chlorophenyl, benzenesulfonyl Structural/DFT model N/A Polar sulfonate, X-ray resolved
BDBD 3-Bromophenyl, diacetate Antimicrobial N/A Bromine substitution, ester groups

Q & A

Q. What are the established synthetic routes for 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole, and how can reaction yields be optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example, analogous dihydroisoxazoles are prepared by reacting substituted benzonitrile oxides with vinylpyridine or styrene derivatives under reflux conditions, often using chloramine-T or acid catalysts to improve regioselectivity and yield (46–73%) . Key parameters include solvent choice (DMSO or ethanol), reaction time (12–18 hours), and purification via recrystallization (water-ethanol mixtures). Optimization may involve adjusting stoichiometry, temperature, or catalyst loading to suppress side reactions like aromatization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Diagnostic signals include doublets for H4 and H5 protons (δ ~3.1–3.4 ppm, J = 17–20 Hz) due to geminal coupling in the dihydroisoxazole ring .
  • FTIR : The N-O stretch appears near 950–980 cm⁻¹, while aromatic C-H and C-Cl bonds are observed at 3100–3000 cm⁻¹ and 750–700 cm⁻¹, respectively .
  • Mass spectrometry : Molecular ion peaks confirm the molecular weight, while fragmentation patterns validate substituent positions .

Advanced Research Questions

Q. How can structural conformation influence the biological activity of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole?

X-ray crystallography of analogous compounds reveals that non-planar conformations (e.g., torsion angles of 17–59° between the dihydroisoxazole ring and aromatic substituents) enhance steric interactions with target proteins like NF-κB or MAPK. Computational modeling (DFT or molecular docking) can predict how benzhydryl and 4-chlorophenoxy groups modulate binding affinity . Deviations in carbonyl group coplanarity (up to 0.48 Å) may also affect solubility and membrane permeability .

Q. What experimental strategies resolve contradictions in anti-inflammatory activity data across studies?

Discrepancies in IC₅₀ values or cytokine suppression may arise from differences in:

  • Cell models : Primary macrophages (e.g., RAW 264.7) vs. immortalized lines .
  • Assay conditions : MTT (mitochondrial activity) vs. LDH (membrane integrity) cytotoxicity tests .
  • Dosage ranges : Sub-cytotoxic concentrations (e.g., 1–10 µM) are critical to avoid false positives . Standardized protocols (e.g., LPS-induced TNF-α suppression in murine models) and dose-response meta-analysis are recommended .

Q. How does the compound modulate NF-κB and MAPK signaling pathways?

Mechanistic studies using Western blotting and luciferase reporter assays show that dihydroisoxazole derivatives inhibit IκBα phosphorylation (blocking NF-κB nuclear translocation) and reduce ERK1/2 and JNK phosphorylation in macrophages. Co-immunoprecipitation experiments further reveal direct interaction with IKKβ, a kinase central to NF-κB activation .

Methodological Recommendations

  • Synthesis : Prioritize chloramine-T as a catalyst for regioselective cycloaddition .
  • Characterization : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Biological Assays : Use primary cells and orthogonal assays (e.g., ELISA for cytokines) to validate target engagement .

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